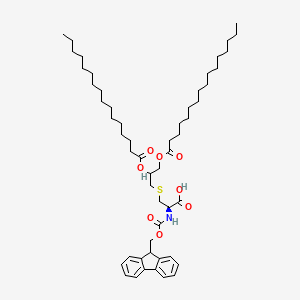

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, commonly referred to as Fmoc-Cys-Dpp, is an amino acid derivative used in a variety of laboratory experiments. It is a synthetic derivative of the natural amino acid cysteine, created by a process known as Fmoc-chemistry. Fmoc-Cys-Dpp has a wide range of applications in biochemistry, synthetic biology, and other areas of scientific research.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos

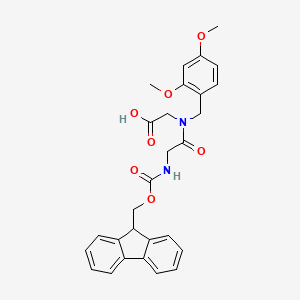

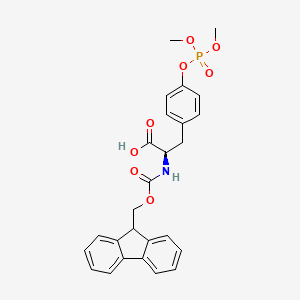

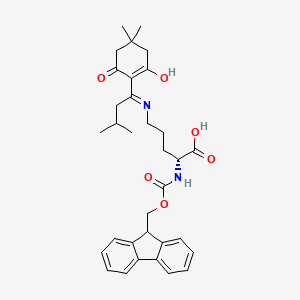

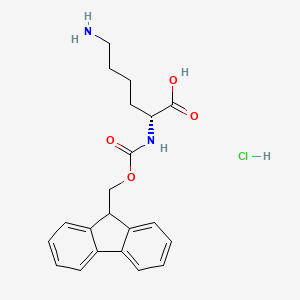

“Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH” se utiliza en Síntesis de Péptidos en Fase Sólida (SPPS) {svg_1}. SPPS es un método utilizado para producir péptidos en cantidades mayores, lo cual es particularmente útil para estudios como pruebas biológicas, investigación estructural de RMN y estudios de interacción entre péptidos con otras moléculas {svg_2}.

Desarrollo de Medicamentos

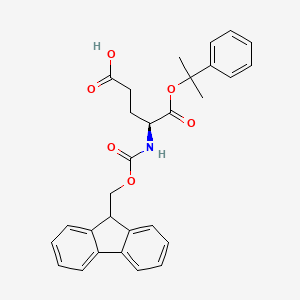

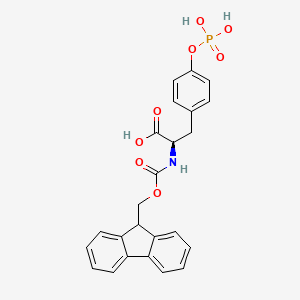

Los péptidos son importantes para el desarrollo de nuevos medicamentos {svg_3}. El compuesto puede utilizarse para sintetizar péptidos con propiedades específicas, que luego pueden probarse para determinar su potencial terapéutico {svg_4}.

Estudios de Señalización Celular

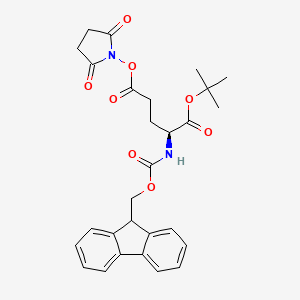

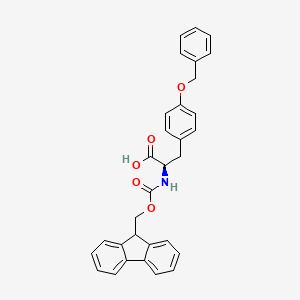

Los péptidos sintéticos, como los que pueden producirse utilizando este compuesto, se han utilizado para diferentes estudios, como la señalización celular {svg_5}. Pueden ayudar a los investigadores a comprender cómo las células se comunican entre sí y responden a los cambios en su entorno {svg_6}.

Desarrollo de Anticuerpos

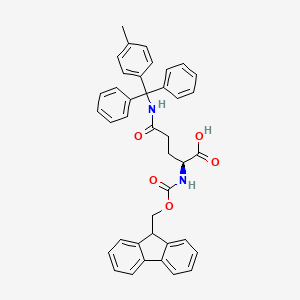

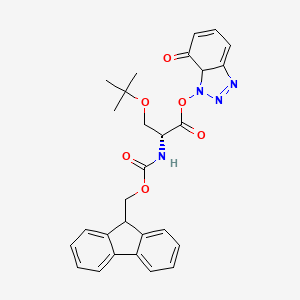

El compuesto puede utilizarse en el desarrollo de anticuerpos epitope-específicos {svg_7}. Estos son anticuerpos que reconocen y se unen a partes específicas de un antígeno, lo cual puede ser útil en el desarrollo de vacunas y pruebas de diagnóstico {svg_8}.

Descubrimiento de Biomarcadores

Los péptidos sintetizados utilizando este compuesto pueden utilizarse en el descubrimiento de biomarcadores para enfermedades {svg_9}. Los biomarcadores son indicadores mensurables de la gravedad o la presencia de algún estado de enfermedad {svg_10}.

Ciencia de Materiales

Los péptidos son cada vez más importantes en la ciencia de los materiales debido a sus propiedades de autoensamblaje {svg_11}. El compuesto puede utilizarse para sintetizar péptidos que pueden autoensamblarse en nanoestructuras con diversas morfologías {svg_12}.

Bio-plantilla

El compuesto puede utilizarse en bio-plantilla {svg_13}. Este es un proceso en el que las moléculas biológicas se utilizan como plantillas para crear estructuras a nanoescala {svg_14}.

Administración de Medicamentos

El compuesto puede utilizarse en el desarrollo de sistemas de administración de medicamentos {svg_15}. Los péptidos sintetizados utilizando este compuesto pueden diseñarse para transportar medicamentos a partes específicas del cuerpo {svg_16}.

Mecanismo De Acción

Target of Action

Fmoc-Cys((RS)-2,3-di(palmitoyloxy)-propyl)-OH, also known as Fmoc-S-[2,3-bis(palmitoyloxy)propyl]-L-cysteine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the peptide chains that are being synthesized .

Mode of Action

This compound is used in the Fmoc-based solid phase synthesis of peptide a-thioesters for the convergent synthesis of proteins through native chemical ligation (NCL) . It interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group provides protection for the amino group during peptide chain extension .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis. It is involved in the amide-to-thioester rearrangement, which is reminiscent of the first step of intein-promoted in vivo protein splicing . This rearrangement is a key step in the synthesis of peptide a-thioesters, which are intermediates for the convergent synthesis of proteins .

Pharmacokinetics

As a compound used in peptide synthesis, the pharmacokinetics of this compound are not typically discussed in the traditional sense of absorption, distribution, metabolism, and excretion (ADME). Instead, its behavior in the context of solid-phase peptide synthesis (SPPS) is of interest. SPPS is a key technology for the production of pharmaceutical-grade peptides .

Result of Action

The result of the action of this compound is the successful synthesis of peptide a-thioesters . These thioesters can then be used in native chemical ligation reactions to produce proteins .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and pH can affect the efficiency of the synthesis . The compound is typically used in a controlled laboratory environment to ensure optimal conditions for peptide synthesis .

Propiedades

IUPAC Name |

(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43?,49-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJKCVLFJLXANK-IYXDIJEESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H83NO8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

894.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.